

An In-depth Technical Guide to Estradiol Enanthate: Molecular Structure and Properties

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Compound of Interest		
Compound Name:	Estradiol Enanthate	
Cat. No.:	B195154	Get Quote

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Abstract

Estradiol enanthate (EEn), a synthetic ester of the natural estrogen 17β -estradiol, is a long-acting estrogen prodrug utilized primarily in hormonal contraception and hormone replacement therapy. Its esterification at the $C17\beta$ position with enanthic acid significantly modifies its pharmacokinetic profile, allowing for sustained release and a prolonged duration of action. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of estradiol enanthate. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its mechanism of action to support further research and development.

Molecular Structure and Identification

Estradiol enanthate, chemically named [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate, is a synthetic estrane steroid.[1] The addition of the enanthate (heptanoate) fatty acid ester to the 17β -hydroxyl group of estradiol increases its lipophilicity, which is key to its long-acting depot effect when administered intramuscularly.[1]



Identifier	Value
IUPAC Name	[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate
CAS Number	4956-37-0[1]
Molecular Formula	C25H36O3[1]
Molecular Weight	384.56 g/mol [2]
SMILES	CCCCCC(=0)0[C@H]1CC[C@@H]2[C@@]1 (CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)0)C
InChlKey	RFWTZQAOOLFXAY-BZDYCCQFSA-N

Physicochemical Properties

Estradiol enanthate is a white to off-white crystalline powder. Its increased lipophilicity compared to estradiol results in poor water solubility but good solubility in various organic solvents.

Property	Value	Reference
Appearance	White to off-white crystalline powder	
Melting Point	94-96 °C	
Solubility	Practically insoluble in water. Soluble in ethanol, acetone, dioxane, and chloroform. Sparingly soluble in vegetable oils.	
LogP (Octanol/Water Partition Coefficient)	6.7	



Pharmacokinetics

Estradiol enanthate is administered via intramuscular injection, forming a depot from which it is slowly released and hydrolyzed by esterases in the blood and tissues to yield 17β -estradiol and heptanoic acid. This slow release provides a prolonged therapeutic effect.

Parameter	Value	Refer
Bioavailability (Intramuscular)	High (considered to be 100%)	
Protein Binding (of released Estradiol)	~98% (to albumin and SHBG)	
Time to Peak Plasma Concentration (Tmax)	3 to 8 days post-injection	
Peak Plasma Concentration (Cmax) after 10 mg IM dose	~283 to 445 pg/mL	-
Elimination Half-life	5.6 to 7.5 days	_
Duration of Action (10 mg dose)	Approximately 20 to 30 days	
Metabolism	Cleavage by esterases in the liver, blood, and tissues to estradiol and heptanoic acid. Estradiol is then metabolized further.	
Excretion	Primarily in urine	-

Pharmacodynamics and Mechanism of Action

As a prodrug of estradiol, **estradiol enanthate** is a potent agonist of the estrogen receptors (ER), primarily ER α and ER β . Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of estrogen-responsive genes. This can occur through direct binding to Estrogen Response Elements (EREs) on the DNA (genomic signaling) or through interactions with other transcription factors.

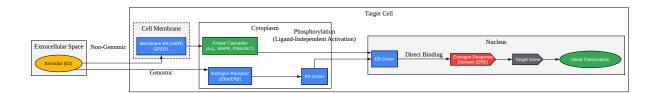


Estrogen receptors can also be located at the cell membrane, where they can initiate rapid, non-genomic signaling cascades.

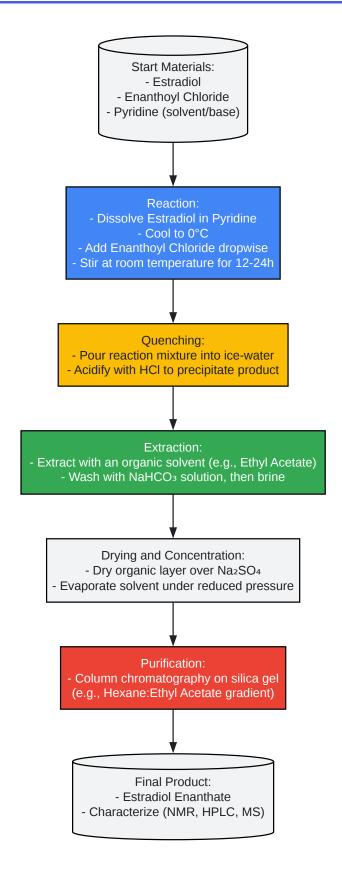
Signaling Pathways

The activation of estrogen receptors by estradiol initiates a cascade of intracellular events. The primary mechanisms include direct genomic signaling, indirect genomic signaling, and non-genomic signaling pathways.









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References

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